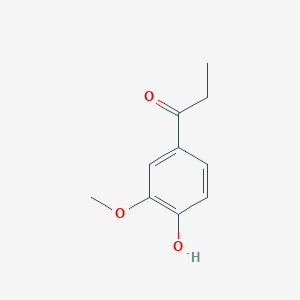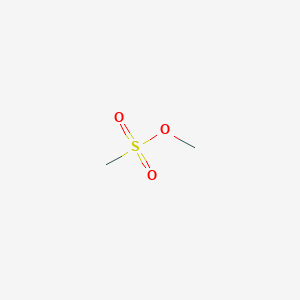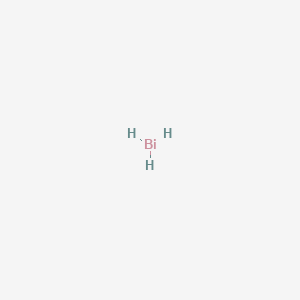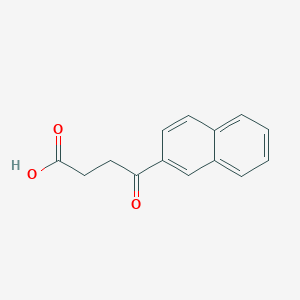![molecular formula C18H14O B104670 10,11-dihydro-9H-benzo[a]anthracen-8-one CAS No. 5472-20-8](/img/structure/B104670.png)
10,11-dihydro-9H-benzo[a]anthracen-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,11-dihydro-9H-benzo[a]anthracen-8-one, also known as chrysene-8-one, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of fields, including chemistry, biology, and materials science.
Mécanisme D'action
The mechanism of action of 10,11-dihydro-9H-benzo[a]anthracen-8-onene is not fully understood, but it is believed to involve the formation of covalent adducts with DNA. This interaction may lead to changes in the DNA structure and function, which can ultimately result in DNA damage and cell death. Further research is needed to fully elucidate the mechanism of action of 10,11-dihydro-9H-benzo[a]anthracen-8-onene.
Effets Biochimiques Et Physiologiques
Chrysene-8-one has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress and DNA damage. This compound has also been shown to have cytotoxic effects on cancer cells, making it a potential candidate for use in cancer therapy. However, further research is needed to fully understand the biochemical and physiological effects of 10,11-dihydro-9H-benzo[a]anthracen-8-onene.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 10,11-dihydro-9H-benzo[a]anthracen-8-onene in lab experiments is its unique chemical structure, which allows it to selectively bind to damaged DNA and emit a strong fluorescence signal. This makes it an ideal tool for studying DNA damage and repair mechanisms. However, one of the limitations of using 10,11-dihydro-9H-benzo[a]anthracen-8-onene is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 10,11-dihydro-9H-benzo[a]anthracen-8-onene. One area of research involves the development of new fluorescent probes based on 10,11-dihydro-9H-benzo[a]anthracen-8-onene for the detection of DNA damage. Another area of research involves the use of 10,11-dihydro-9H-benzo[a]anthracen-8-onene as a potential cancer therapy, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 10,11-dihydro-9H-benzo[a]anthracen-8-onene.
Méthodes De Synthèse
The synthesis of 10,11-dihydro-9H-benzo[a]anthracen-8-onene can be achieved through several methods, including the oxidation of chrysene using strong oxidizing agents such as potassium permanganate or chromic acid. Another method involves the reaction of chrysene with acetic anhydride and sulfuric acid to yield 10,11-dihydro-9H-benzo[a]anthracen-8-onene. These methods have been well-documented in the scientific literature and have been used to produce 10,11-dihydro-9H-benzo[a]anthracen-8-onene for various applications.
Applications De Recherche Scientifique
Chrysene-8-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 10,11-dihydro-9H-benzo[a]anthracen-8-onene as a fluorescent probe for the detection of DNA damage. This compound has been shown to selectively bind to damaged DNA and emit a strong fluorescence signal, making it an ideal tool for studying DNA damage and repair mechanisms.
Propriétés
Numéro CAS |
5472-20-8 |
|---|---|
Nom du produit |
10,11-dihydro-9H-benzo[a]anthracen-8-one |
Formule moléculaire |
C18H14O |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
10,11-dihydro-9H-benzo[a]anthracen-8-one |
InChI |
InChI=1S/C18H14O/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-2,4,6,8-11H,3,5,7H2 |
Clé InChI |
XIWBRGAUYFQUEQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C(=O)C1 |
SMILES canonique |
C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C(=O)C1 |
Autres numéros CAS |
5472-20-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



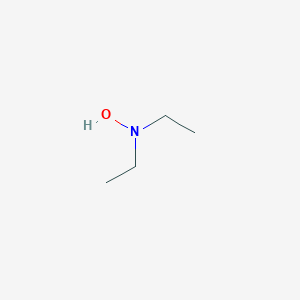
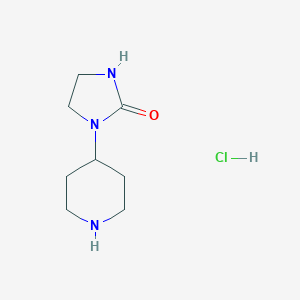
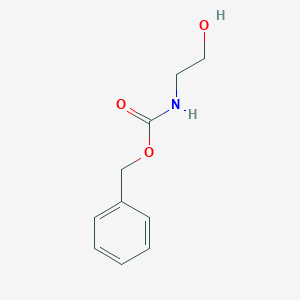
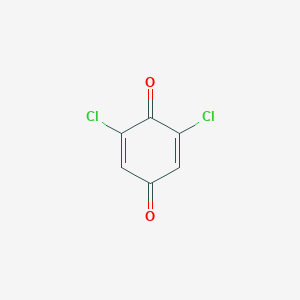
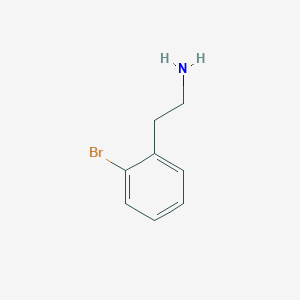

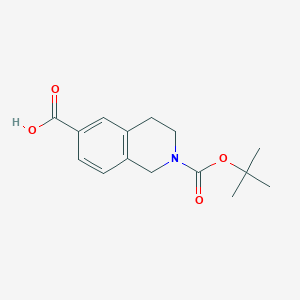
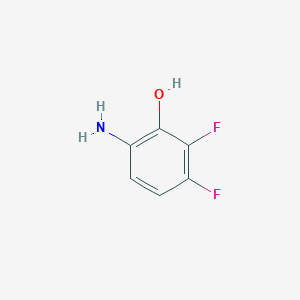
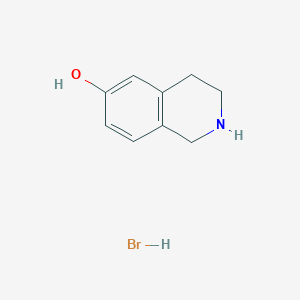
![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)
